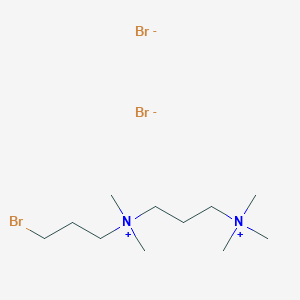
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves a multi-step reaction process. One method involves the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures to yield the desired compound (Beck & Wright, 1987). This method highlights the importance of regioselective synthesis techniques and the role of specific reagents in achieving the desired chemical structure.
Molecular Structure Analysis
The molecular structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal the detailed geometric arrangement of atoms within the molecule and provide insights into the structural characteristics that may influence its reactivity and properties. For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined to belong to the monoclinic space group P21/c, providing insights into the structural stability and potential intermolecular interactions (Minga, 2005).
Chemical Reactions and Properties
The reactivity of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate with various reagents and under different conditions has been the subject of research. Studies have explored its potential as a precursor in the synthesis of more complex molecules, such as in the Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles (Arbačiauskienė et al., 2011). These reactions highlight the compound's versatility and potential applications in organic synthesis.
Physical Properties Analysis
The physical properties of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various environments. These properties are determined through experimental studies, including thermogravimetric analysis and single-crystal X-ray diffraction, providing essential data for handling, storage, and application of the compound in practical settings.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, define the compound's applications in synthesis and its potential as a building block in medicinal chemistry and material science. For instance, the synthesis and characterization of related pyrazole derivatives offer insights into the influence of substituents on the electronic and structural properties of the pyrazole core (Viveka et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization:
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized, including X-ray diffraction and DFT studies, highlighting its potential in molecular structure analysis and synthesis methodologies (Viveka et al., 2016).
Development of Analogues:
- The synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters has been reported, contributing to the development of novel chemical analogues (Beck & Wright, 1987).
Corrosion Inhibition:
- Derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been evaluated as corrosion inhibitors for mild steel, offering insights into industrial applications (Dohare et al., 2017).
Precursors in Synthesis:
- Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions, demonstrating their role in the synthesis of various condensed pyrazoles (Arbačiauskienė et al., 2011).
Medical Applications:
- Novel pyrazole carboxylic acid derivatives have been synthesized and evaluated for antiglaucoma activity, indicating potential applications in the medical field (Kasımoğulları et al., 2010).
Fluorescent Molecules and Herbicide Inhibitors:
- Certain derivatives were found to be novel fluorescent molecules and potential herbicide inhibitors, expanding the scope of applications in both fluorescence studies and agriculture (Wu et al., 2006).
Biological Evaluation of Libraries:
- A comprehensive library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized and evaluated, contributing to the understanding of their biological activities (Donohue et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria .
Mode of Action
It’s suggested that these types of compounds may have a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Biochemical Pathways
It’s known that these types of compounds can prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis .
Result of Action
It’s known that these types of compounds can eradicate preformed biofilms effectively and are found to be more effective than the control antibiotic vancomycin .
Eigenschaften
IUPAC Name |
ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O4/c1-2-23-12(20)10-7-17-18(11(10)13(14,15)16)8-3-5-9(6-4-8)19(21)22/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUASRIZVSLLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371919 | |
| Record name | Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175137-35-6 | |
| Record name | Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate crystallizes in the triclinic crystal system, specifically in the P1̅ space group []. Its unit cell dimensions are: a = 7.0524(14) Å, b = 7.8044(16) Å, c = 12.954(3) Å, α = 97.93(3)°, β = 96.29(3)°, and γ = 100.11(3)° []. The unit cell volume is 688.6(3) Å3, and it contains two molecules (Z = 2) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)

